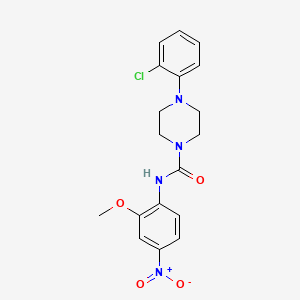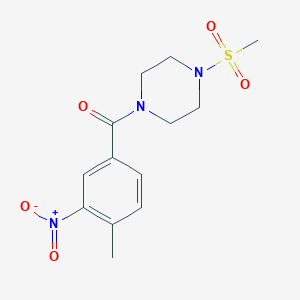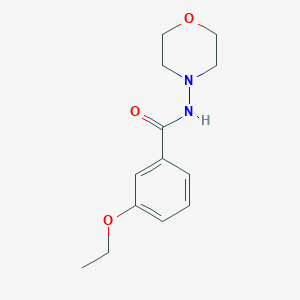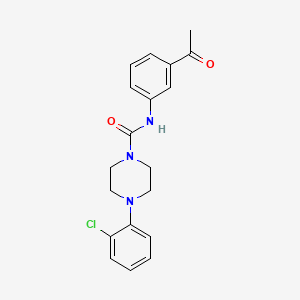
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to target the epidermal growth factor receptor (EGFR) family of proteins.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of the EGFR family of proteins, which play a critical role in cell growth, proliferation, and survival. 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide works by binding to the ATP-binding site of the EGFR family of proteins, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and survival. By inhibiting the activity of EGFR, 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects and has been studied for its potential therapeutic applications in Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. The compound has been extensively studied and its mechanism of action is well understood. 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is also commercially available, making it easily accessible for researchers. However, one limitation of 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the study of 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide could be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Overall, 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has shown great promise as a potential therapeutic agent and further research is needed to fully explore its potential.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c1-27-17-12-13(23(25)26)6-7-15(17)20-18(24)22-10-8-21(9-11-22)16-5-3-2-4-14(16)19/h2-7,12H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHMLTNGORKXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)


![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)